molecular formula C8H10ClN B1596898 3-Chloro-2-methylbenzylamine CAS No. 226565-61-3

3-Chloro-2-methylbenzylamine

Cat. No.: B1596898
CAS No.: 226565-61-3
M. Wt: 155.62 g/mol
InChI Key: LESUPVCBJDWKJH-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzylamine, also known as CBAM, is an organic compound that contains an amine functional group attached to a benzene ring. It is used as a pharmaceutical, pesticide, and dye intermediate . It is also used in the synthesis of 3-Chlorobenzamide and N-(3-Chlorobenzyl)-4-(2-indolyl)-2-pyrimidinamine .


Synthesis Analysis

The synthesis of this compound involves reductive amination during dihydroquinolone synthesis . It is also used in the synthesis of N-(3-chlorobenzyl) toluene-p-sulphonamide . Another method involves the reductive amination of a carbonyl compound, emulating the biosynthesis of an amino acid without using enzyme catalysis .


Molecular Structure Analysis

The molecular formula of this compound is C8H10ClN, and its molecular weight is 155.62 g/mol. The structure of this compound includes a benzene ring with an amine functional group attached.


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it undergoes reductive amination during dihydroquinolone synthesis . It is also involved in the synthesis of N-(3-chlorobenzyl) toluene-p-sulphonamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 206.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 44.3±0.3 cm3 .

Scientific Research Applications

Atmospheric Chemistry and Environmental Implications

In the study of atmospheric chemistry, compounds similar to 3-Chloro-2-methylbenzylamine are investigated for their roles in photo-oxidation processes. For instance, unsaturated dicarbonyl products from the OH-initiated photo-oxidation of furan derivatives have been studied, highlighting the environmental implications of such reactions. These investigations provide insights into the formation of aerosols and their impact on air quality and climate change (Alvarez et al., 2009).

Organic Synthesis and Chiral Catalysis

In the realm of organic synthesis, this compound-related compounds are employed as catalysts or intermediates. For example, chiral aminonaphthols, derived from related amines, have been used to catalyze the enantioselective addition of diethylzinc to aryl aldehydes, achieving high enantioselectivities. This application is crucial for the development of asymmetric synthesis methods that are fundamental in pharmaceutical synthesis (Liu et al., 2001).

Analytical Methods and Material Science

Analytical techniques often utilize compounds like this compound for the development of new methodologies. For example, the preparation of salts from benzylamine derivatives has been studied to enhance the solubility of pharmaceutical compounds, which is essential for drug formulation and delivery (Parshad et al., 2004). Additionally, new semi-organic crystals have been synthesized for their optical properties, contributing to advancements in materials science and photonic applications (Aarthi & Raja, 2019).

Environmental Science and Isotope Analysis

In environmental science, the study of methyl chloride emissions from tropical coastal land emphasizes the significance of natural sources of halocarbons and their impact on atmospheric chemistry (Yokouchi et al., 2000). Furthermore, advancements in chlorine stable isotope composition determination via continuous flow isotope ratio mass spectrometry have implications for environmental monitoring and tracing chemical processes (Liu et al., 2013).

Safety and Hazards

3-Chloro-2-methylbenzylamine may cause burns and may have harmful effects if inhaled or swallowed . It is advised to avoid prolonged exposure, not to breathe the vapor, and to use caution when handling .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body

Mode of Action

It’s known that the compound can undergo electrophilic addition with oh radicals . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s function. More research is required to fully understand the compound’s mode of action.

Biochemical Pathways

A related compound, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea, has been shown to inhibit the enzyme urease, which plays a crucial role in nitrogen metabolism . It’s possible that (3-chloro-2-methylphenyl)methanamine may affect similar pathways, but further studies are needed to confirm this.

Result of Action

Related compounds have shown antimicrobial activity, suggesting that this compound may have similar effects . More research is needed to determine the specific effects of this compound on a molecular and cellular level.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-methylbenzylamine plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in amine metabolism, such as monoamine oxidase and diamine oxidase. These enzymes catalyze the oxidative deamination of this compound, leading to the formation of corresponding aldehydes and ammonia. The interaction with these enzymes is crucial for studying the metabolic pathways and the role of amines in cellular processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of signaling molecules such as cyclic adenosine monophosphate and protein kinase A, which are involved in regulating various cellular functions. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have implications for mood regulation and other neurological functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and differentiation. These effects are important for understanding the potential therapeutic applications and safety of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. In some cases, high doses of this compound can cause toxic or adverse effects, such as oxidative stress and cell death. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amine metabolism and neurotransmitter synthesis. It interacts with enzymes such as monoamine oxidase and diamine oxidase, which catalyze its oxidative deamination. This process leads to the formation of corresponding aldehydes and ammonia, which are further metabolized by other enzymes. The involvement of this compound in these pathways can affect metabolic flux and metabolite levels, providing insights into the role of amines in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific amine transporters, such as the organic cation transporter. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. This localization can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Alternatively, it may be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and potential therapeutic applications .

Properties

IUPAC Name

(3-chloro-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESUPVCBJDWKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373997
Record name 3-Chloro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226565-61-3
Record name 3-Chloro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 226565-61-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1.15 g of N-(3-chloro-2-methylbenzyl)phthalimide was dissolved in 20 mL of methanol, and 5 mL of hydrazine monohydrate was added thereto at room temperature. Thereafter, it was warmed to 80° C., followed by continuously reacting overnight. After completion of the reaction, the reaction liquid was left to be cooled, and water was added thereto, followed by extraction with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 628 mg (yield 100%) of a title compound as a colorless clear oily substance.
Name
N-(3-chloro-2-methylbenzyl)phthalimide
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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